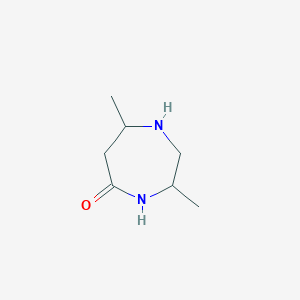
3,7-Dimethyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing nitrogen atoms at positions 1 and 4. This compound is part of the diazepane family, which is known for its diverse biological and chemical properties. The molecular formula of this compound is C7H14N2O, and it has a molecular weight of 142.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the double Mannich condensation reaction, which involves the reaction of ethyl methyl ketone, formaldehyde, and a primary amine in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts and solvent-free conditions can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,7-Dimethyl-1,4-diazepan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its psychoactive properties.
Industry: Used in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,7-Diphenyl-1,4-diazepan-5-one: Known for its antimicrobial and anticancer activities.
2,7-Diaryl-1,4-diazepan-5-ones: Studied for their antibacterial and antifungal properties.
Uniqueness
3,7-Dimethyl-1,4-diazepan-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can affect the compound’s steric and electronic properties, making it distinct from other diazepane derivatives .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,7-dimethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C7H14N2O/c1-5-3-7(10)9-6(2)4-8-5/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
QWMBDSGOVKTPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


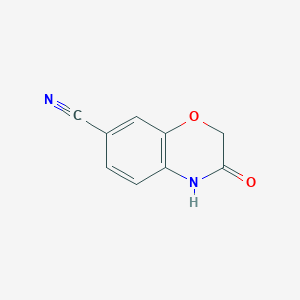

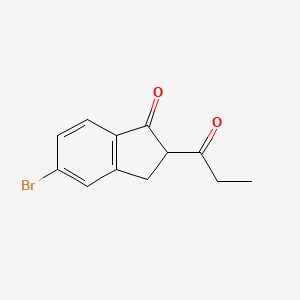


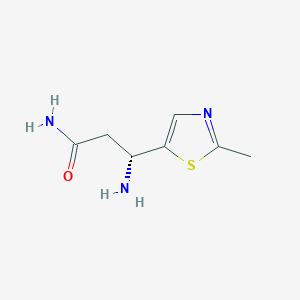
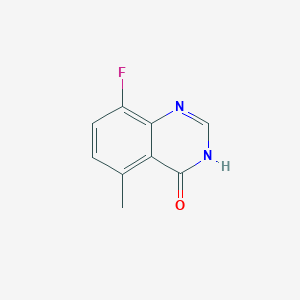
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)

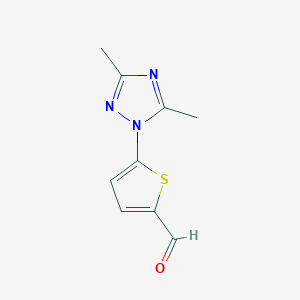

amine](/img/structure/B13305766.png)

![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
